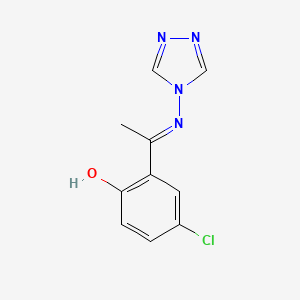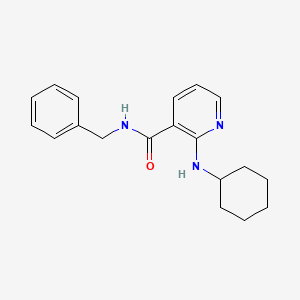
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(N-4H-1,2,4-triazol-4-ylethanimidoyl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTPI and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
CTPI has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential anticancer activity. CTPI has been used in the development of new drugs and has been found to be effective in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CTPI is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
CTPI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. CTPI has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTPI in lab experiments is its high purity. The synthesis method yields a product with high purity, which makes it suitable for use in various experiments. However, one limitation of using CTPI is its potential toxicity. CTPI has been found to be toxic to certain cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CTPI. One area of research is the development of new drugs based on CTPI. CTPI has been found to have potential anticancer activity, and further research may lead to the development of new cancer treatments. Another area of research is the study of CTPI's mechanism of action. Further research may lead to a better understanding of how CTPI works and may help to identify new targets for drug development. Finally, the study of CTPI's potential toxicity is also an important area of research. Further research may help to identify the potential risks associated with the use of CTPI in various experiments.
Méthodes De Synthèse
The synthesis of CTPI involves the reaction of 4-chloro-2-nitrophenol with triazole followed by reduction with hydrazine hydrate. The final product is obtained by reacting the intermediate with ethyl chloroformate. This method has been found to be efficient and yields high purity products.
Propriétés
IUPAC Name |
4-chloro-2-[(E)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7(14-15-5-12-13-6-15)9-4-8(11)2-3-10(9)16/h2-6,16H,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVBYDPNVHKPNU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C=NN=C1)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C=NN=C1)/C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-C-methyl-N-(1,2,4-triazol-4-yl)carbonimidoyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![5-(1,3-benzodioxol-5-yl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6082287.png)
![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B6082313.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6082324.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![ethyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6082341.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082353.png)